molecular formula C22H32N2O B442745 N-(2-methylquinolin-8-yl)dodecanamide

N-(2-methylquinolin-8-yl)dodecanamide

Cat. No.: B442745
M. Wt: 340.5g/mol
InChI Key: AVFMLBCVFUZZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylquinolin-8-yl)dodecanamide is a synthetic amide derivative characterized by a dodecanamide backbone (12-carbon chain) linked to a 2-methyl-substituted quinoline ring at the 8-position. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

Molecular Formula

C22H32N2O

Molecular Weight

340.5g/mol

IUPAC Name

N-(2-methylquinolin-8-yl)dodecanamide

InChI

InChI=1S/C22H32N2O/c1-3-4-5-6-7-8-9-10-11-15-21(25)24-20-14-12-13-19-17-16-18(2)23-22(19)20/h12-14,16-17H,3-11,15H2,1-2H3,(H,24,25)

InChI Key

AVFMLBCVFUZZQC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC2=C1N=C(C=C2)C

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC2=C1N=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(2-methylquinolin-8-yl)dodecanamide with key structurally related dodecanamide derivatives:

Compound Name Substituent/Functional Group Primary Function/Application Key References
This compound 2-methylquinolin-8-yl Hypothesized biological activity Inferred
Lauramide MEA 2-hydroxyethyl Antistatic agent, viscosity control
Lauramide MIPA 2-hydroxypropyl Antistatic agent, surfactant
(1R,3R)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide Phenyl and dihydroxypropyl Ceramide trafficking inhibition
C12-lactam (S)-3-oxo-N-(2-oxopyrrolidin-3-yl)dodecanamide Lactam ring (2-oxopyrrolidin-3-yl) Quorum sensing modulation
Lauramidopropyl Betaine Dimethylammonium and carboxymethyl Surfactant, antistatic agent
Key Observations:
  • Quinoline vs. The ceramide analog in shares a phenyl group but lacks heterocyclic features, highlighting divergent biological targeting.
  • Alkyl Chain Modifications: The dodecanamide chain is conserved across all compounds, suggesting shared roles in lipid bilayer interactions. However, substituents dictate specificity; e.g., the lactam ring in C12-lactam may enhance stability in aqueous environments compared to the quinoline’s hydrophobicity.
Industrial/Cosmetic Use
  • Lauramide MEA and MIPA function as antistatic agents due to their polar hydroxyalkyl groups, which stabilize surface charges. The target compound’s lack of hydrophilic groups may limit such applications but could favor antimicrobial surface coatings.

Physicochemical Properties

  • Solubility: Hydroxyalkyl-substituted derivatives (e.g., Lauramide MEA) exhibit higher water solubility than the quinoline-based compound, which is likely more soluble in organic solvents.
  • Stability : The lactam ring in C12-lactam may confer resistance to enzymatic hydrolysis compared to the standard amide bond in the target compound.

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